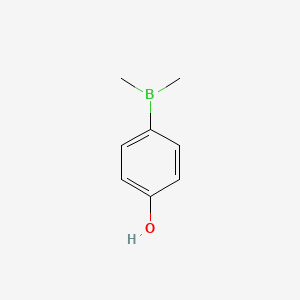

4-(Dimethylboranyl)phenol

Description

Properties

CAS No. |

885475-27-4 |

|---|---|

Molecular Formula |

C8H11BO |

Molecular Weight |

133.99 g/mol |

IUPAC Name |

4-dimethylboranylphenol |

InChI |

InChI=1S/C8H11BO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 |

InChI Key |

PLNHWVNUOZBENQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C)(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Dimethylboranyl Phenol

Carbon-Boron Bond Reactivity in Arylborane Phenols

The carbon-boron (C-B) bond is the cornerstone of the utility of organoboron compounds in synthetic chemistry. nih.gov Its reactivity is central to numerous transformations, though it is also susceptible to cleavage through pathways like protodeboronation. wikipedia.org

Arylboronic acids and their esters are exceptionally valuable reagents in metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govamerigoscientific.com The most prominent of these is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that couples organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. acs.org

In the context of 4-(Dimethylboranyl)phenol (typically used as its boronic acid or a more stable ester derivative), the C-B bond participates in a transmetalation step with the palladium catalyst. The presence of a base is crucial as it converts the boronic acid into a more nucleophilic boronate anion, which facilitates this transfer to the palladium center. acs.org This versatility allows for the formation of a wide array of biaryl compounds and other structures.

Beyond C-C bond formation, the C-B bond of arylboranes can be converted into C-N and C-O bonds through related cross-coupling reactions, such as the Chan-Evans-Lam coupling. nih.gov These reactions typically employ copper catalysts and enable the synthesis of arylamines, anilines, and phenyl ethers, further extending the synthetic utility of the boronic acid moiety.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate | Palladium complex + Base | C-C | Biaryls, Stilbenes |

| Chan-Evans-Lam Coupling | Amine, Alcohol | Copper complex + Base | C-N, C-O | Arylamines, Phenyl ethers |

| Carbonylative Suzuki-Miyaura | Aryl Halide + CO | Palladium complex + Base | C-C(O)-C | Aryl ketones |

Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B → Ar-H). wikipedia.orged.ac.uk This reaction is often an undesired side process in cross-coupling reactions that utilize boronic acids, as it consumes the starting material. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, particularly the pH. wikipedia.org

Mechanistic studies have identified several pathways for this transformation:

Acid-Catalyzed Protodeboronation : Under acidic conditions, the reaction can proceed through an electrophilic aromatic substitution mechanism where a proton replaces the boronic acid group. wikipedia.orged.ac.uk

Base-Catalyzed Protodeboronation : This pathway is often more relevant to Suzuki-Miyaura conditions. It involves a pre-equilibrium step where the boronic acid reacts with a hydroxide (B78521) ion to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻). wikipedia.orged.ac.uk Subsequent reaction with a proton source, such as water, leads to the cleavage of the C-B bond. wikipedia.org For arylboronic acids with highly electron-withdrawing groups, the mechanism can even involve the liberation of a transient aryl anion. acs.org

| Pathway | Key Conditions | Reactive Species | Mechanistic Implication |

|---|---|---|---|

| Acid-Catalyzed | Low pH | ArB(OH)₂ | Electrophilic aromatic substitution by H⁺. |

| Base-Catalyzed | High pH | [ArB(OH)₃]⁻ (Boronate) | Common side reaction in Suzuki-Miyaura coupling. |

| Pre-hydrolytic (Esters) | Aqueous Base | ArB(OR)₂ → ArB(OH)₂ | Ester hydrolysis precedes C-B bond cleavage. ed.ac.ukacs.org |

| Thermal (Phenol Boronic Acids) | DMSO, Heat | ArB(OH)₂ | Water coordination to boron facilitates cleavage. nih.gov |

While boronic acids are widely used, their stability can be a concern. amerigoscientific.com Consequently, they are often converted into more robust derivatives, such as boronic esters or trifluoroborate salts, which can be easier to handle, purify, and store. amerigoscientific.comacs.orgrsc.org These derivatives often serve as "protected" forms of the boronic acid, which can be unmasked under specific reaction conditions or, in some cases, used directly in cross-coupling reactions. amerigoscientific.comacs.org

Common transformations include:

Esterification : Boronic acids react readily with diols, such as pinacol (B44631) or neopentyl glycol, under dehydrating conditions to form cyclic boronic esters (boronates). rsc.orggoogle.com Pinacol esters (Bpin) are particularly common in modern organic synthesis. rsc.org

Formation of MIDA Boronates : Reaction with N-methyliminodiacetic acid (MIDA) yields MIDA boronates. These are highly stable, crystalline solids that are robust to many reaction conditions but can be readily cleaved under mild basic conditions to regenerate the boronic acid in situ for subsequent reactions. amerigoscientific.comacs.org

Formation of Trifluoroborate Salts : Treatment of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) results in the formation of a potassium organotrifluoroborate salt (R-BF₃K). These salts are generally stable, crystalline solids that can be used directly in Suzuki-Miyaura couplings. nih.govacs.org

| Reagent | Resulting Boron Group | Typical Properties/Use |

|---|---|---|

| Pinacol | Pinacol Boronate Ester (-Bpin) | Improved stability, common in synthesis. rsc.org |

| N-methyliminodiacetic acid (MIDA) | MIDA Boronate | Highly stable protecting group, allows for iterative cross-coupling. amerigoscientific.comacs.org |

| Potassium Hydrogen Fluoride (KHF₂) | Potassium Trifluoroborate (-BF₃K) | Stable, crystalline solid, used directly in coupling reactions. acs.org |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful modulator of the reactivity of the aromatic ring and can also engage directly in chemical reactions through its acidic proton and lone pair electrons.

The hydroxyl group is a potent activating group for electrophilic aromatic substitution. byjus.comstackexchange.com It donates electron density to the aromatic ring via a strong resonance effect (+R effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect). stackexchange.comlibretexts.org This donation of electrons from the oxygen's lone pairs increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene (B151609) itself. stackexchange.commakingmolecules.com

This resonance effect preferentially increases the electron density at the ortho and para positions relative to the hydroxyl group. byjus.commakingmolecules.com Consequently, the -OH group is a strong ortho, para-director. In this compound, the para position is occupied by the boranyl group. Therefore, incoming electrophiles are directed exclusively to the two equivalent ortho positions (positions 2 and 6). This high degree of regioselectivity is a key feature of phenol (B47542) chemistry. oregonstate.edu The strong activation by the -OH group often allows these reactions to proceed under milder conditions than those required for less activated aromatic rings. byjus.com

| Reaction | Reagent(s) | Typical Product(s) for Phenol | Expected Product for 4-(X)-phenol |

|---|---|---|---|

| Halogenation | Br₂ in CS₂ | o-Bromophenol and p-Bromophenol mlsu.ac.in | 2-Bromo-4-(X)-phenol |

| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol byjus.com | 2-Nitro-4-(X)-phenol |

| Sulfonation | Conc. H₂SO₄ (low temp) | o-Hydroxybenzenesulfonic acid mlsu.ac.in | 4-(X)-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ (often problematic) | o- and p-Alkylphenols | 2-Alkyl-4-(X)-phenol |

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to electron-deficient species such as metal centers and Lewis acids. patsnap.com This coordination can significantly alter the molecule's reactivity.

Coordination of a Lewis acid (e.g., AlCl₃, Sc(OTf)₃) to the phenolic oxygen can:

Enhance Electrophilicity of the Ring : While seemingly counterintuitive, coordination can sometimes facilitate reactions like Friedel-Crafts alkylations by activating the electrophile. However, it can also decrease the ring's nucleophilicity by increasing the inductive withdrawal of the -OH group. The outcome is often a balance of competing effects.

Direct Reactions : The Lewis acid, coordinated to the oxygen, can act as a bulky directing group, sterically hindering one ortho position and favoring substitution at the other.

Enable Catalytic Cycles : In cooperative catalysis, a Lewis acid can work in tandem with a transition metal catalyst. For example, in the ortho-alkylation of phenols, a Lewis acid like scandium triflate can promote an aldol (B89426) condensation between the phenol (in its cyclohexenone tautomeric form) and an aldehyde, which is generated in situ by a palladium catalyst. nih.govfigshare.com

This coordination is fundamental to many modern synthetic methods that achieve regioselective functionalization of phenols, transforming them from simple starting materials into complex, value-added products. nih.gov

Oxidative and Reductive Transformations

The dimethylboranyl group in this compound is susceptible to oxidative transformations, which can be a synthetically useful method for the introduction of a hydroxyl group. While specific studies on this compound are not extensively documented, the reactivity of the closely related 4-hydroxyphenylboronic acid provides significant insights into its oxidative potential.

Oxidative Transformations:

The oxidation of arylboronic acids to phenols is a well-established transformation. This process, often referred to as oxidative deboronation, can be achieved using various oxidizing agents. For a compound like this compound, this would involve the conversion of the C–B bond to a C–O bond.

Commonly employed reagents for the oxidative hydroxylation of arylboronic acids include:

Hydrogen peroxide (H₂O₂): Often used under basic conditions, H₂O₂ is a classic reagent for this transformation. The reaction proceeds via the formation of a boronate intermediate, followed by rearrangement and hydrolysis to yield the phenol.

N-Oxides: These reagents can mediate the rapid transformation of arylboronic acids and their esters into phenols under mild, ambient conditions. This method is noted for its broad functional group compatibility.

Hypervalent iodine reagents: Reagents such as phenyliodine diacetate (PhI(OAc)₂) have been shown to effectively convert arylboronic acids to their corresponding phenols, even in the absence of light or a photocatalyst.

The presence of the existing hydroxyl group in this compound may influence the reaction conditions required for the oxidative transformation of the dimethylboranyl group.

Reductive Transformations:

Information regarding the specific reductive transformations of this compound is scarce in the literature. In general, the boranyl moiety is not typically targeted for reduction in the same way that, for example, a nitro or carbonyl group would be. However, under certain catalytic conditions, the C–B bond can participate in reductive coupling reactions. For instance, in reductive arylation processes, arylboronic acids can be used to arylate amides via C–O bond cleavage under ruthenium catalysis researchgate.net. It is plausible that this compound could undergo similar transformations, where the boranyl group is utilized in a reductive cross-coupling reaction rather than being reduced itself.

Cooperative Reactivity and Relay Catalysis Mediated by Borane (B79455) Derivatives

Borane derivatives, including arylboronic acids and their esters, are key players in modern catalysis, particularly in cooperative and relay catalytic systems. These advanced catalytic strategies involve multiple catalysts that work in concert to achieve transformations that would be difficult with a single catalyst. This compound, with its dual functionality, is a prime candidate for participation in such catalytic cycles.

Cooperative Catalysis:

Cooperative catalysis involves two or more catalysts that simultaneously or sequentially activate different substrates or different parts of the same substrate to facilitate a chemical reaction. In the context of borane derivatives, a common example is the use of a transition metal catalyst (e.g., palladium) in conjunction with another catalyst or reagent that facilitates a key step in the catalytic cycle, such as transmetalation.

The Suzuki-Miyaura cross-coupling reaction is a classic example where cooperative effects can be observed wikipedia.org. In this reaction, a palladium catalyst facilitates the coupling of an organoboron compound with an organohalide. The efficiency of this process can be significantly influenced by the nature of the boronic acid and the reaction conditions. For a substrate like this compound, the hydroxyl group could potentially coordinate to one of the catalysts, influencing the regioselectivity or reactivity of the coupling reaction. Nickel-catalyzed cross-coupling of phenols with arylboronic acids is another area where cooperative catalysis is employed, often involving in situ activation of the phenol nih.gov.

| Catalysis Type | Description | Potential Role of this compound |

| Cooperative Catalysis | Multiple catalysts work in concert to promote a reaction. | The hydroxyl group could act as an internal ligand or directing group, while the dimethylboranyl group participates in transmetalation. |

| Relay Catalysis | A single catalyst or multiple catalysts perform sequential transformations in a one-pot process. | Could be a substrate in a multi-step reaction sequence where both the phenol and boranyl moieties are functionalized in tandem. |

Relay Catalysis:

Relay catalysis describes a process where a catalyst initiates a sequence of transformations, with the product of one reaction becoming the substrate for the next, often in a one-pot fashion. This strategy is highly efficient as it minimizes purification steps and reduces waste.

Arylboronic acids can participate in relay catalysis in various ways. For example, a relay catalysis strategy has been developed for the enantioselective nickel-catalyzed migratory hydroarylation to form chiral α-aryl alkylboronates researchgate.net. While not directly involving a phenol, this illustrates the versatility of boronic acids in sequential transformations. It is conceivable that this compound could be involved in a relay sequence where, for instance, the phenolic hydroxyl group is first functionalized, followed by a cross-coupling reaction at the boranyl site, all orchestrated by one or more catalysts in a single reaction vessel.

Intramolecular Cyclization and Rearrangement Reactions Involving Boron and Phenol Moieties

The proximity and electronic communication between the dimethylboranyl group and the phenol moiety in this compound could, under appropriate conditions, lead to intramolecular cyclization or rearrangement reactions.

Intramolecular Cyclization:

Intramolecular cyclization involving a boronic acid often requires the interacting functional groups to be in close proximity, typically in an ortho relationship. For instance, ortho-substituted phenylboronic acids can undergo cyclization to form heterocyclic systems researchgate.net. In the case of this compound, the para-disposition of the functional groups makes direct intramolecular cyclization to form a small ring system challenging.

However, the formation of larger macrocyclic structures through intermolecular reactions followed by an intramolecular cyclization event could be a possibility. Additionally, the hydroxyl group can interact with the boronic acid moiety through intermolecular hydrogen bonding, which could influence the solid-state structure and reactivity of the compound nih.gov.

Rearrangement Reactions:

Rearrangement reactions involving boronic acids are known, a notable example being the migration of an organic group from one boron atom to another nih.govresearchgate.net. This type of rearrangement is often promoted by a ligand and base, proceeding through a boron 'ate' complex intermediate. While this specific rearrangement involves two boronic acid molecules, it highlights the potential for the boranyl group to participate in migratory processes.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

In the realm of organic synthesis, organoboranes are highly valued for their ability to form carbon-carbon and carbon-heteroatom bonds with a high degree of control over stereochemistry. 4-(Dimethylboranyl)phenol, as a member of this class, holds potential as a key intermediate in the construction of complex molecular architectures.

Organoboron compounds are fundamental building blocks in synthetic organic chemistry. Their utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. While specific studies detailing the extensive use of this compound in a wide array of complex molecule syntheses are not broadly documented in publicly available research, the functional motifs it possesses suggest a significant potential. The dimethylboranyl group can participate in cross-coupling reactions, while the phenolic hydroxyl group can be used for ether or ester linkages, or as a directing group in electrophilic aromatic substitution, allowing for sequential functionalization.

Organoborane polymers, for instance, serve as precursors to various functional polymers. Through reactions that transform the borane (B79455) moieties, polymers with alcohol or ketone functionalities can be produced. This highlights the versatility of the borane group in creating diverse molecular structures.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. Chiral organoboranes have emerged as powerful reagents and catalysts for achieving high levels of enantioselectivity. These chiral reagents can be derived from terpenes or other chiral sources and are used in reactions such as asymmetric allylboration to produce homoallylic alcohols with excellent enantiomeric excess. york.ac.uk

While direct applications of this compound as a precursor for chiral organoboranes are not extensively detailed, the principles of organoborane chemistry suggest its potential in this area. The boron center could be functionalized with chiral ligands, or the phenol (B47542) group could be used to anchor the molecule to a chiral auxiliary. The resulting chiral organoborane could then be employed in asymmetric transformations. The development of new methods for the synthesis of chiral boranes, such as the asymmetric insertion of carbenes into B-H bonds, further expands the possibilities for creating novel chiral organoborane reagents. rsc.org

Contributions to Polymer and Advanced Materials Development

The incorporation of boron into polymers and other materials can impart unique and desirable properties, including enhanced thermal stability, flame retardancy, and specific electronic or optical characteristics.

Organoborane polymers represent a class of materials with intriguing electronic and sensory properties. researchgate.netresearchgate.net The synthesis of these polymers can be achieved through various methods, including the polymerization of functional borane monomers. researchgate.net this compound, with its polymerizable phenolic group, could potentially be used as a monomer for the synthesis of novel organoborane polymers. These polymers could find applications as luminescent materials, electrolytes for batteries, or sensors for various analytes. researchgate.net

The following table provides examples of dienes that can be reacted with a borane source to form organoborane polymers.

| Diolefin | Borane Source | Resulting Polymer Structure |

|---|---|---|

| Butadiene | Diborane | Poly(butadienylborane) |

| Isoprene | Diborane | Poly(isoprenylborane) |

| Cyclopentadiene | Diborane | Poly(cyclopentadienylborane) |

| Divinylbenzene | Diborane | Cross-linked poly(vinylphenylborane) |

The data in this table is representative of general organoborane polymer synthesis and does not specifically involve this compound. google.com

Boron-containing compounds, particularly those with extended π-conjugated systems, often exhibit interesting photophysical properties, including luminescence. nih.gov Phenol-pyridyl boron complexes, for example, have been shown to display bright blue luminescence in both solution and the solid state and have been used in the fabrication of electroluminescent devices. nih.gov The structure of this compound provides a scaffold that could be elaborated to create novel luminescent materials. By introducing suitable chromophores, it may be possible to tune the emission properties for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

The electron-deficient nature of the boron center can also be exploited in the design of electro-active materials. Organoborane polymers have been investigated for their potential use as electrolytes in batteries. researchgate.net The incorporation of this compound into a polymer backbone could lead to materials with tailored electronic properties suitable for various electrochemical applications.

Boron-modified phenolic resins (BPRs) are a class of thermosetting polymers known for their excellent thermal stability, flame retardancy, and mechanical properties. researchgate.netnih.govredalyc.org These resins are typically synthesized by incorporating a boron source, such as boric acid, into the phenolic resin matrix. researchgate.netredalyc.org The resulting materials have a three-dimensional cross-linked network containing B-O bonds, which have higher bond energy than C-C bonds, contributing to their enhanced thermal resistance. nih.govgoogle.com

While the direct use of this compound in the formulation of these resins is not widely reported, its structure makes it a conceptually ideal candidate for creating a new class of BPRs. The phenolic hydroxyl group can participate in the condensation polymerization with formaldehyde (B43269), while the dimethylboranyl group would be incorporated directly into the polymer backbone. This could offer a more controlled and uniform distribution of boron throughout the material compared to traditional methods.

The improved properties of BPRs make them suitable for demanding applications, such as in aerospace components, automotive brakes, and fire-retardant materials. nih.gov The use of this compound as a monomer could potentially lead to even higher performance composites with enhanced thermo-oxidative stability and mechanical strength. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Yield | 90% | researchgate.net |

| Boron Content | 4.46% | redalyc.org |

| Carbon Content | 66.49% | redalyc.org |

| Hydrogen Content | 5.36% | redalyc.org |

| Oxygen Content | 13.96% | redalyc.org |

The data in this table is for a BPR synthesized using salicyl alcohol and boric acid, and is provided as a representative example. researchgate.netredalyc.org

Uncharted Territory: The Specific Applications of this compound Remain Largely Undocumented in Publicly Available Research

The initial investigation sought to elaborate on the use of this compound in molecular recognition and sensing technologies for various chemical species. The unique electronic properties of organoboron compounds, particularly their Lewis acidity, often position them as key components in sensors designed to detect anions, such as fluoride (B91410), or other electron-rich molecules. The phenolic hydroxyl group can also participate in hydrogen bonding interactions, further enhancing the potential for molecular recognition. However, specific studies detailing the synthesis and application of this compound-based sensors, including data on their selectivity, sensitivity, and detection limits for specific analytes, could not be located.

Similarly, an exploration into the catalytic roles of this compound proved challenging. Boron compounds are widely recognized for their capacity to act as Lewis acid catalysts, activating substrates and facilitating a variety of organic transformations. Their application in supported catalytic systems, where the catalyst is immobilized on a solid support for improved recyclability and stability, is also an area of active research. Furthermore, the concept of cooperative catalysis, where the boron center and another functional group (such as the phenolic hydroxyl) work in concert to promote a reaction, is a known strategy in catalyst design. This can lead to enhanced reactivity and selectivity through synergistic activation of substrates. Nevertheless, specific examples and mechanistic studies elucidating the employment of this compound as a Lewis acid catalyst, its integration into supported systems, or its role in cooperative catalysis mechanisms in organic transformations were not found in the available literature.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Probes for Structural Elucidation and Bond Analysis

Spectroscopic techniques are indispensable for the structural verification and the study of intramolecular interactions within 4-(Dimethylboranyl)phenol. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed information on the local chemical environments and the nature of covalent bonds.

The covalent bond between the boron atom and the phenyl ring is a defining feature of this compound. Its properties can be effectively probed using both NMR and IR spectroscopy.

¹¹B and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly sensitive to the coordination number and electronic environment of the boron atom. For tricoordinate organoboranes like this compound, the boron nucleus is relatively deshielded, leading to a chemical shift in a characteristic downfield region. The specific shift is influenced by the substituents on the boron and the electronic effects of the aromatic ring. Arylboranes typically exhibit ¹¹B chemical shifts that are upfield relative to their alkyl counterparts. sdsu.edu The coordination of a Lewis base to the boron center would induce sp³ hybridization, causing a significant upfield shift in the ¹¹B NMR spectrum, a clear indicator of Lewis acid-base adduct formation. sdsu.edunsf.gov

¹³C NMR spectroscopy provides information on the carbon framework, including the C-B bond. The carbon atom directly bonded to boron (C-ipso) displays a characteristic broad resonance due to quadrupolar relaxation of the adjacent ¹¹B nucleus. Its chemical shift can indicate the degree of π-interaction between the boron's empty p-orbital and the aromatic system.

Infrared (IR) Spectroscopy: Vibrational spectroscopy allows for the direct observation of bond stretching and bending modes. The B-C stretching vibration in arylboranes typically appears in the fingerprint region of the IR spectrum. Studies on various organoboron compounds have identified characteristic B-C stretching frequencies, often found in the 1000-1200 cm⁻¹ range. researchgate.net Specifically, absorptions related to trigonal boron compounds are often observed between 1100 and 1300 cm⁻¹. nist.gov The precise position and intensity of this peak can be influenced by conjugation with the phenyl ring and the nature of other substituents.

| Technique | Observed Feature | Typical Range/Value | Information Gleaned |

|---|---|---|---|

| ¹¹B NMR | Chemical Shift (δ) | +30 to +80 ppm (for tricoordinate arylboranes) | Electronic environment and coordination state of Boron. sdsu.edu |

| ¹³C NMR | Chemical Shift (δ) of C-ipso | Broad signal, ~140 ppm (variable) | Confirmation of C-B bond and electronic environment. |

| IR Spectroscopy | B-C Stretch (ν) | ~1150 cm⁻¹ | Vibrational frequency of the Boron-Carbon bond. researchgate.net |

The phenolic proton (-OH) is a sensitive probe for electronic and intermolecular interactions, such as hydrogen bonding.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the phenolic proton is highly variable and depends strongly on solvent, concentration, and temperature. mdpi.com Its position is dictated by the extent of hydrogen bonding and the electron density on the oxygen atom. modgraph.co.uknih.gov The dimethylboranyl group at the para-position is expected to act as an electron-withdrawing group due to the vacant p-orbital on the boron, which can participate in π-conjugation with the electron-donating hydroxyl group through the phenyl ring. This withdrawal of electron density would deshield the phenolic proton, shifting its resonance downfield compared to unsubstituted phenol (B47542). The addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample would lead to the disappearance of the -OH signal due to rapid proton-deuteron exchange, a definitive method for its identification. docbrown.info

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for understanding the intrinsic properties of this compound at a molecular level. These studies complement experimental data by offering insights into reaction mechanisms, electronic structure, and reactivity that are often difficult to probe directly.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing stationary points (reactants, products, intermediates) and transition states, a detailed mechanistic picture can be constructed. For instance, in reactions involving organoboron compounds, DFT has been used to calculate the activation free energies (ΔG‡) for critical steps, such as migratory insertion or 1,2-metalate shifts, thereby elucidating the most favorable reaction pathway. nih.govacs.org For this compound, such studies could predict the feasibility and stereochemical outcome of reactions at either the hydroxyl group or the boranyl moiety, providing a rationale for experimentally observed product distributions.

| Reaction Pathway | Transition State (TS) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|---|

| Pathway A | TS-A | +15.9 | -28.2 |

| Pathway B | TS-B | +25.3 | -10.5 |

Note: Data are illustrative, based on similar systems found in the literature, to demonstrate the type of information obtained from DFT calculations. nih.govacs.org

DFT calculations allow for a detailed examination of the electronic structure, providing a quantitative description of bonding and charge distribution. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and oxygen atom, while the LUMO would likely have significant character on the electron-deficient boron atom and the C-B bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability.

Further analysis using tools like the Electron Localization Function (ELF) and Wiberg Bond Index (WBI) can provide deeper insights into the nature of the B-C bond, quantifying its covalent character and bond order. researchgate.netnih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates nucleophilic character, localized on phenol ring/oxygen. |

| LUMO Energy | -1.2 eV | Indicates electrophilic character, localized on boron center. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Mulliken Charge on Boron | +0.45 | Quantifies the Lewis acidic nature of the boron atom. |

Note: Values are hypothetical and for illustrative purposes.

By combining electronic structure analysis with the calculation of energetic profiles for different reaction pathways, DFT can be a powerful predictive tool. For example, the calculated O-H Bond Dissociation Enthalpy (BDE) can predict the susceptibility of the phenol group to hydrogen atom abstraction, a key step in many antioxidant mechanisms. The presence of an electron-withdrawing dimethylboranyl group would be expected to increase the O-H BDE relative to phenol itself. stuba.sk

Furthermore, distortion/interaction-activation strain analysis can be employed to understand the origins of selectivity in reactions. acs.org This model partitions the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. Such analyses can explain why a particular reagent might favor one reaction site over another, providing a rational basis for predicting and controlling chemical selectivity. acs.org

Dynamic Studies of Boron-Phenol Interactions and Conformations

The dynamic relationship between the dimethylboranyl group and the phenol ring in this compound is primarily defined by the rotation around the boron-carbon (B-C) single bond. This internal rotation governs the conformational landscape of the molecule, influencing its electronic properties and potential intermolecular interactions. The study of these dynamics involves computational chemistry methods to determine the preferred conformations and the energy barriers that hinder free rotation.

The primary factor influencing the conformation of arylboranes, including this compound, is the electronic interaction between the phenyl ring's π-system and the vacant p-orbital of the boron atom. This interaction, often referred to as π(CC)→p(B) donation, is maximized when the boron group is coplanar with the aromatic ring. This coplanarity allows for effective delocalization of electron density from the phenyl ring to the boron atom, resulting in a partial double bond character for the B-C bond. Consequently, this preferred planar conformation represents a potential energy minimum.

Rotation away from this planar conformation disrupts the π-conjugation, leading to an increase in the molecule's potential energy. The energy required to rotate the dimethylboranyl group from a planar (low energy) to a perpendicular (high energy) orientation relative to the phenol ring is known as the rotational energy barrier. The magnitude of this barrier is indicative of the strength of the B-C π-interaction.

Computational studies on substituted phenylboranes have shown that the planarity of the borane (B79455) moiety with respect to the aromatic ring is a critical factor in their conformational preferences. For instance, in 2-substituted phenylboranes, the BH2 group tends to remain coplanar with the phenyl ring to maintain the stabilizing π(CC)→p(B) interaction.

The table below presents illustrative data from computational studies on the rotational barriers in related small aromatic molecules, as specific experimental or computational data for this compound is not available. This data serves to provide context for the expected energetic landscape of the B-C bond rotation.

| Compound Analogue | Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

|---|---|---|---|---|

| Toluene | DFT (B3LYP) | 6-31G(d) | ~0.01 | Staggered |

| Phenol | DFT (B3LYP) | 6-311++G(d,p) | ~3.4 | Planar |

| Aniline | DFT (wB97X-D) | 6-31G** | ~5.5 | Pyramidalized Amino Group |

| Styrene | MP2 | cc-pVTZ | ~2.0 | Planar |

The substituents on the phenyl ring and the boron atom can influence the rotational barrier. In this compound, the hydroxyl group at the para position is a π-donor, which can increase the electron density in the phenyl ring and potentially enhance the π(CC)→p(B) interaction, thereby increasing the rotational barrier compared to an unsubstituted phenylborane. Conversely, the methyl groups on the boron atom are electron-donating and can also affect the electronic properties of the boranyl group.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The synthesis of arylboron compounds is a cornerstone of modern organic chemistry, yet the pursuit of more efficient and sustainable methods remains a critical objective. Future research into the synthesis of 4-(Dimethylboranyl)phenol and related structures will likely prioritize methodologies that maximize atom economy and minimize waste, moving beyond traditional multi-step sequences.

Key areas of development include:

Direct C-H Borylation: Transition metal-catalyzed C-H activation and borylation represents one of the most promising avenues. oaepublish.com Future efforts will aim to develop catalysts that can selectively functionalize the C-H bond of phenol (B47542) derivatives, offering a direct route that avoids the pre-functionalization required in classical methods (e.g., Grignard formation followed by reaction with a boron electrophile). The challenge lies in achieving high regioselectivity and functional group tolerance.

Photocatalytic and Electrochemical Methods: Visible-light photoredox catalysis and electrochemical synthesis are emerging as powerful tools for forging carbon-boron bonds under mild conditions. bohrium.comnih.govresearchgate.net These approaches can circumvent the need for stoichiometric reagents and harsh reaction conditions, aligning with the principles of green chemistry. researchgate.net Research will focus on expanding the substrate scope and improving the efficiency of these photo- and electro-borylation reactions for phenol-containing substrates.

Flow Chemistry Synthesis: Continuous flow processing offers significant advantages over batch synthesis in terms of safety, scalability, and control over reaction parameters. Implementing the synthesis of boron-phenol compounds in flow reactors could enable the safe handling of reactive intermediates and facilitate rapid optimization, leading to higher yields and purity.

| Synthetic Route | Key Advantages | Primary Research Challenges |

|---|---|---|

| Traditional (e.g., via Grignard) | Well-established, reliable for specific substrates. | Poor atom economy, multi-step, requires pre-functionalization. |

| Catalytic C-H Borylation | High atom economy, reduces synthetic steps. oaepublish.com | Controlling regioselectivity, catalyst cost and stability. |

| Photocatalysis/Electrochemistry | Mild reaction conditions, sustainable energy sources. nih.govresearchgate.net | Substrate scope limitations, mechanistic understanding. |

Exploration of Undiscovered Reactivity Modes and Transformative Reactions

The reactivity of organoboron compounds is largely dictated by the electron-deficient nature of the boron center. acs.org For a molecule like this compound, the interplay between the Lewis acidic dimethylboranyl group, the acidic phenolic proton, and the nucleophilic aromatic ring presents opportunities for novel chemical transformations.

Future research will likely explore:

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic boron center and a sterically hindered Lewis base could enable FLP-type reactivity, allowing for the activation of small molecules like H₂, CO₂, and olefins. The phenolic moiety could act as an internal Lewis base or be modified to participate in such pathways.

Boron-Mediated Aromatic Functionalization: The dimethylboranyl group can serve as a handle for subsequent, directed functionalization of the phenol ring. Research into new catalytic cycles that exploit the C-B bond will enable the introduction of a wide array of substituents, creating a diverse library of complex phenols from a common intermediate.

Cooperative Catalysis: The dual functionality of this compound could be harnessed in cooperative catalysis, where both the boron center and the hydroxyl group participate in activating substrates. This could lead to new catalytic systems for reactions such as hydroboration, where the phenol moiety might assist in substrate delivery or proton transfer. researchgate.net

Expansion of Application Domains in Emerging Advanced Materials and Catalysis

The unique electronic properties of boron-containing compounds make them attractive building blocks for advanced materials and catalysts. oaepublish.com The incorporation of the this compound motif into larger molecular or polymeric structures is a promising direction for creating materials with novel functions.

Prospective application areas include:

Boron-Doped Aromatic Materials: Integrating boron-phenol units into π-conjugated systems can significantly alter their electronic and photophysical properties. rsc.org This could lead to the development of new organic light-emitting diodes (OLEDs), sensors, and organic photovoltaic materials. The phenol group provides a convenient point for polymerization or attachment to other molecular scaffolds.

Advanced Polymer Resins: Phenolic resins are known for their thermal stability. Incorporating boron into the polymer backbone, as in boron-phenol-formaldehyde (BPF) resins, has been shown to enhance properties like thermal resistance and char yield. mdpi.com Future work could focus on using well-defined monomers like this compound to create polymers with precisely controlled structures and superior performance characteristics for aerospace and electronics applications.

Lewis Acid Catalysis: The trivalent boron center is a classic Lewis acid. oaepublish.com Heterogenizing this compound by grafting it onto a solid support could produce recyclable Lewis acid catalysts for a range of organic transformations, combining the reactivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Integration of Green Chemistry Principles for Sustainable Boron-Phenol Chemistry

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. nih.gov The future of boron-phenol chemistry will be increasingly shaped by the imperative for sustainability.

Key green chemistry considerations include:

Use of Renewable Feedstocks and Green Solvents: Research will focus on synthesizing phenolic precursors from renewable biomass sources rather than petrochemicals. nih.gov Furthermore, replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a critical goal. nih.gov

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems minimizes waste generation. nih.gov The development of highly efficient and recyclable catalysts for both the synthesis and subsequent transformations of this compound is paramount.

| Principle of Green Chemistry | Application in Boron-Phenol Chemistry |

|---|---|

| Prevention of Waste | Designing syntheses with high atom economy (e.g., C-H borylation). |

| Atom Economy | Utilizing addition reactions that incorporate all atoms into the final product. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with water, ethanol, or ionic liquids. nih.gov |

| Design for Energy Efficiency | Developing photocatalytic or ambient temperature routes. bohrium.com |

| Use of Renewable Feedstocks | Deriving phenolic starting materials from lignin (B12514952) or other biomass. |

| Catalysis | Replacing stoichiometric reagents with recyclable metal or organocatalysts. |

Advancements in Theoretical Chemistry for Predicting and Designing Next-Generation Boron-Phenol Architectures

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. usda.gov Theoretical studies will play a crucial role in guiding the experimental development of new boron-phenol compounds and materials.

Future theoretical work will focus on:

Predicting Reactivity and Reaction Mechanisms: Quantum chemical calculations can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new transformations. dtic.mil For example, density functional theory (DFT) can model the transition states in catalytic C-H borylation or predict the reactivity of the compound's aromatic ring. iisc.ac.in

Designing Materials with Tailored Properties: Computational screening can accelerate the discovery of new materials. By calculating the electronic and optical properties of hypothetical boron-phenol polymers, researchers can identify promising candidates for applications in electronics and photonics before undertaking laborious synthesis.

Understanding Non-Covalent Interactions: The interplay of hydrogen bonding from the phenol group and other intermolecular forces is critical to the structure of materials derived from this compound. Advanced computational models can accurately describe these interactions, aiding in the design of self-assembling systems and crystalline materials.

By leveraging these computational tools, chemists can move towards a more predictive and design-oriented approach, accelerating the innovation cycle for next-generation boron-phenol architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dimethylboranyl)phenol, and how can reaction conditions be optimized?

- Synthesis Methods :

- Electrophilic Substitution : The boranyl group in this compound can be introduced via electrophilic borylation. A modified Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF at 60–80°C with pinacolborane as the boron source is commonly employed .

- Oxidative Stability : Due to the sensitivity of the boron group to oxidation, reactions should be conducted under inert atmospheres (N₂/Ar) with rigorously dried solvents to prevent hydrolysis or oxidation to boronic acids .

- Optimization : Use kinetic monitoring (e.g., TLC or in situ IR) to track intermediate formation. Adjust equivalents of borane reagents (1.2–1.5 eq) and catalyst loading (2–5 mol%) to maximize yield while minimizing side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : ¹¹B NMR (δ ~30–35 ppm for dimethylboranyl groups) and ¹H/¹³C NMR to confirm substitution patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single crystals can be grown via slow evaporation in ethyl acetate/hexane mixtures. Refinement using SHELX software (e.g., SHELXL-2018) ensures accurate bond-length and angle determination .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS using a DB-5 column to detect residual solvents or byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic reactivity of this compound in cross-coupling reactions?

- Reactivity Profile :

- The dimethylboranyl group acts as a directing meta-substituent in electrophilic aromatic substitution (e.g., nitration, sulfonation), with regioselectivity influenced by steric and electronic effects. Computational studies (DFT at B3LYP/6-31G*) suggest partial positive charge localization at the para-position relative to the boron group .

- In Suzuki-Miyaura couplings, transmetallation occurs via a Pd-B intermediate, with the reaction rate dependent on solvent polarity (DME > THF > toluene) .

- Contradictions : Conflicting reports on catalytic efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) may arise from trace moisture in solvents, which deactivates catalysts. Rigorous drying (molecular sieves) and controlled pH (buffered K₂CO₃) resolve such discrepancies .

Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature?

- Stability Studies :

- pH Sensitivity : The compound hydrolyzes to phenol derivatives in aqueous acidic (pH < 4) or basic (pH > 10) conditions. Stability is maximized in neutral buffers (pH 6–8) at 25°C .

- Thermal Degradation : TGA-DSC reveals decomposition onset at 120°C, with mass loss corresponding to borane volatilization. Long-term storage at –20°C under argon is recommended .

- Data Contradictions : Discrepancies in reported melting points (45–48°C vs. 50–52°C) may stem from polymorphism. Recrystallization from different solvents (ethanol vs. acetonitrile) can isolate distinct polymorphs .

Q. What computational approaches are effective for modeling the electronic properties of this compound?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) and electrostatic potential maps, highlighting nucleophilic sites .

- MD Simulations : Simulate solvation dynamics in explicit water/DMSO mixtures (GROMACS) to assess aggregation tendencies and solvent-accessible surface area .

- Validation : Compare computed IR spectra (harmonic frequencies scaled by 0.96) with experimental FT-IR data (e.g., B–C stretch at 1280 cm⁻¹) .

Key Research Gaps and Future Directions

- Biocatalytic Synthesis : Explore enzymatic borylation using engineered transferases to improve stereoselectivity and reduce metal catalyst reliance .

- In Situ Characterization : Develop operando NMR or Raman techniques to monitor boron-group dynamics during reactions .

- Toxicity Profiling : Assess ecotoxicology via OECD 201/202 guidelines to address environmental safety concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.